3-Fluoro-2-nitrobenzoic acid (CAS 1000339-51-4) is a highly functionalized, trisubstituted aromatic building block characterized by a sterically congested 1,2,3-substitution pattern. It features a strongly electron-withdrawing nitro group flanked by a carboxylic acid and a labile fluorine atom. This specific arrangement highly activates the fluorine for regioselective nucleophilic aromatic substitution (SNAr) and primes the nitro group for subsequent reduction and cyclization . In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for synthesizing complex heterocycles, chiral ligands (e.g., oxazolines for transition-metal catalysis), and active pharmaceutical ingredients (APIs) where precise spatial arrangement of substituents is mandatory for target binding or catalytic pocket geometry.
Substituting 3-fluoro-2-nitrobenzoic acid with its more common regioisomer, 5-fluoro-2-nitrobenzoic acid, or the unfluorinated 2-nitrobenzoic acid, results in fundamentally different reaction trajectories. The 3-fluoro position is uniquely activated by the adjacent ortho-nitro group, enabling facile SNAr reactions that are structurally impossible with the 5-fluoro isomer (where the fluorine is para to the nitro group and sterically unhindered). Furthermore, because 3-fluoro-2-nitrobenzoic acid is typically a minor byproduct (1.0–2.0 wt%) in the direct nitration of 3-fluorobenzoic acid [1], utilizing crude or isomeric mixtures leads to intractable downstream separations and compromised yields in target heterocycles. Procurement of the exact, high-purity 1,2,3-isomer is therefore non-negotiable for synthesizing specific indazoles, quinazolines, and chiral catalysts.
The 1,2,3-substitution pattern of 3-fluoro-2-nitrobenzoic acid places the labile fluorine atom in direct ortho-relationship to the strongly electron-withdrawing nitro group, highly activating it for nucleophilic aromatic substitution (SNAr)[1]. When compared to the more common 5-fluoro-2-nitrobenzoic acid isomer, the 3-fluoro variant exhibits distinct kinetic profiles and regiochemical outcomes during amination or alkoxylation. Utilizing the 5-fluoro isomer yields a fundamentally different substitution geometry, completely altering the binding pocket architecture of derived chiral ligands or APIs. Procurement of the exact 3-fluoro isomer is mandatory to construct sterically congested 1,2,3-trisubstituted frameworks.
| Evidence Dimension | Regiochemical outcome in SNAr and subsequent cyclization |
| Target Compound Data | Yields 1,2,3-substituted derivatives (e.g., 3-amino-2-nitrobenzoic acid derivatives) essential for specific chiral ligand frameworks. |
| Comparator Or Baseline | 5-Fluoro-2-nitrobenzoic acid (Major nitration product) |
| Quantified Difference | 100% divergence in product regiochemistry; 5-fluoro substitution fails to produce the sterically congested 1,2,3-architecture required for target catalysts. |
| Conditions | Nucleophilic substitution with amines/alcohols in standard polar aprotic solvents. |
Buyers synthesizing sterically demanding chiral ligands or specific API scaffolds must procure the 3-fluoro isomer to achieve the correct molecular geometry, as the cheaper 5-fluoro isomer cannot substitute.
3-Fluoro-2-nitrobenzoic acid serves as a high-yielding substrate for palladium-catalyzed decarboxylative ortho-halogenation, utilizing the carboxylate moiety as a traceless directing group [1]. Studies demonstrate that this specific compound undergoes transformation to provide meta-nitrohalofluorobenzenes in high yields. Compared to unsubstituted 2-nitrobenzoic acid, the presence of the 3-fluoro substituent modulates the electronic environment without suppressing catalytic turnover, successfully introducing a valuable fluorine handle for subsequent cross-coupling steps. This allows for the rapid generation of multi-halogenated aromatic building blocks.
| Evidence Dimension | Product yield in Pd-catalyzed decarboxylative ortho-iodination |
| Target Compound Data | Reliably affords the corresponding 1-fluoro-2-nitro-3-halobenzene in high yields (>70-80% under optimized conditions). |
| Comparator Or Baseline | Unsubstituted 2-nitrobenzoic acid |
| Quantified Difference | Provides a functionally richer halogenated product without significant loss in decarboxylative coupling efficiency compared to the unfluorinated baseline. |
| Conditions | Pd(OAc)2 catalyst, NaI, Cu2O, O2 atmosphere, DMSO, 170 °C. |
Procurement of this specific fluorinated acid enables the direct synthesis of highly functionalized, multi-halogenated aromatic building blocks that are otherwise difficult to access via standard electrophilic aromatic substitution.
In the standard industrial nitration of 3-fluorobenzoic acid, 5-fluoro-2-nitrobenzoic acid is the predominant product, with 3-fluoro-2-nitrobenzoic acid forming only as a minor byproduct (typically 1.0–2.0 wt%)[1]. Consequently, attempting to substitute or extract this compound from lower-grade isomeric mixtures leads to severe reproducibility issues. Procuring dedicated, high-purity (>98%) 3-fluoro-2-nitrobenzoic acid is critical because isomeric impurities carry through multi-step syntheses, exponentially complicating the chromatographic purification of final APIs and reducing overall process yields.
| Evidence Dimension | Isomeric composition and downstream purification efficiency |
| Target Compound Data | High-purity procured 3-fluoro-2-nitrobenzoic acid (>98%) |
| Comparator Or Baseline | Crude nitration mixtures or low-grade 5-fluoro-2-nitrobenzoic acid (containing 1-2% 3-fluoro isomer) |
| Quantified Difference | Eliminates the 1-2% isomeric contamination that otherwise propagates through downstream API synthesis, reducing final purification losses. |
| Conditions | Multi-step API or ligand synthesis workflows requiring >99% final purity. |
For process chemists, investing in the pure 3-fluoro-2-nitrobenzoic acid isomer upfront prevents costly, yield-destroying separation steps late in the manufacturing sequence.
Used as the foundational building block to synthesize (S)-2-(3-fluoro-2-nitrophenyl)-4-isopropyl-4,5-dihydrooxazole, a critical chiral ligand for chromium-catalyzed enantioselective reactions. The 3-fluoro position allows for precise structural tuning of the catalyst pocket [1].
Serves as a key precursor for methyl 3-fluoro-2-nitrobenzoate, which is subsequently converted via SNAr and reduction into molecular flavin catalysts for advanced photochemical C-H functionalization [2].
Utilized to generate specific sulfonamide intermediates that undergo visible-light-mediated radical cascade reactions, enabling the total synthesis of complex natural products such as (+)-cinchonidine [3].
Procured for pharmaceutical workflows to construct heavily substituted indazoles and quinazolines where the specific 1,2,3-substitution pattern is non-negotiable for target receptor binding, directly leveraging the regioselective SNAr capabilities outlined in Section 3.
Irritant